1-(3,4,5-Trifluorophenyl)pentan-1-amine
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Overview
Description
1-(3,4,5-Trifluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol This compound is characterized by the presence of a trifluorophenyl group attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)pentan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 3,4,5-trifluorobenzaldehyde with pentylamine using a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)pentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)pentan-1-amine: Similar structure but with two fluorine atoms.
1-(3,5-Difluorophenyl)pentan-1-amine: Similar structure but with fluorine atoms at different positions.
1-(4-Fluorophenyl)pentan-1-amine: Contains only one fluorine atom.
Uniqueness
1-(3,4,5-Trifluorophenyl)pentan-1-amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic and steric properties, making this compound valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3 |
InChI Key |
BSUNNDGILBBBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C(=C1)F)F)F)N |
Origin of Product |
United States |
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